2-Bromo-6-fluoroisonicotinonitrile
Description
2-Bromo-6-fluoroisonicotinonitrile is a halogenated pyridine derivative with the molecular formula C₆H₂BrFN₂. The compound features a nitrile group at the 4-position of the pyridine ring (isonicotinonitrile backbone), a bromine atom at the 2-position, and a fluorine atom at the 6-position. This trifunctional structure makes it a valuable intermediate in pharmaceutical and agrochemical synthesis, particularly in cross-coupling reactions (e.g., Suzuki-Miyaura) where the bromine serves as a reactive site for functionalization. Its electron-withdrawing nitrile and halogen substituents influence both its electronic properties and regioselectivity in downstream reactions.
Properties
IUPAC Name |
2-bromo-6-fluoropyridine-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrFN2/c7-5-1-4(3-9)2-6(8)10-5/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGPFSINFSWLNME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(N=C1F)Br)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-6-fluoroisonicotinonitrile typically involves halogenation reactions. One common method is the bromination of 6-fluoroisonicotinonitrile using bromine or a brominating agent under controlled conditions . The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-6-fluoroisonicotinonitrile can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents.
Coupling Reactions: Palladium catalysts and organoboron reagents are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed:
Substitution Reactions: Products include derivatives where the bromine atom is replaced by other functional groups.
Coupling Reactions: Products include biaryl compounds formed through the coupling of the pyridine ring with aromatic or heteroaromatic groups.
Scientific Research Applications
Medicinal Chemistry
2-Bromo-6-fluoroisonicotinonitrile is primarily recognized for its role as an intermediate in the synthesis of pharmaceutical compounds. Its structure allows for modifications that can lead to the development of new drugs, particularly in the treatment of diseases such as cancer and infectious diseases.
Case Studies
- Anticancer Agents : Research has indicated that derivatives of isonicotinonitrile possess anticancer properties. For instance, studies have shown that modifications to the isonicotinonitrile framework can enhance their activity against various cancer cell lines. This compound serves as a precursor for such modifications, facilitating the design of potent anticancer agents .
- Antimicrobial Activity : Compounds derived from isonicotinonitriles have demonstrated antimicrobial properties. The introduction of bromine and fluorine atoms can significantly affect the biological activity of these compounds, making them suitable candidates for further development into antimicrobial drugs .
Synthetic Organic Chemistry
In synthetic organic chemistry, this compound is utilized as a building block for various chemical syntheses. Its unique functional groups allow it to participate in diverse reactions, contributing to the formation of complex organic molecules.
Synthetic Pathways
- Coupling Reactions : The compound can undergo coupling reactions with other organic molecules to form more complex structures. This property is particularly useful in the synthesis of various heterocycles, which are essential in drug discovery .
- Functionalization : The presence of both bromine and fluorine atoms enables selective functionalization at different positions on the aromatic ring, allowing chemists to tailor compounds for specific applications .
Material Science
The unique properties of this compound also make it a candidate for applications in material science, particularly in the development of new materials with specific electronic or optical properties.
Potential Applications
- Organic Electronics : Research suggests that compounds with similar structures can be utilized in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The incorporation of halogens like bromine and fluorine can enhance charge transport properties, making them suitable for electronic applications .
Mechanism of Action
The mechanism of action of 2-Bromo-6-fluoroisonicotinonitrile depends on the specific reactions it undergoes. In substitution reactions, the bromine atom is replaced by a nucleophile, leading to the formation of new chemical bonds. In coupling reactions, the compound acts as a substrate for palladium-catalyzed cross-coupling, forming new carbon-carbon bonds .
Comparison with Similar Compounds
Structural Analogues in Pyridine Derivatives
Table 1: Key Pyridine-Based Analogues
Analysis
6-Bromo-5-fluoropicolinonitrile (CAS 1416713-45-5): Structural isomer of the target compound, with nitrile at position 2 (picolinonitrile) vs. position 4 (isonicotinonitrile). Bromine and fluorine at positions 6 and 5 create distinct electronic effects compared to the 2-Br/6-F configuration.
2-Bromo-5-fluoro-6-methylpyridine (CAS 374633-38-2) :
- Replaces the nitrile with a methyl group, reducing polarity and electron-withdrawing effects.
- Methyl at position 6 may sterically hinder reactions at the bromine site, limiting utility in coupling reactions compared to the nitrile-bearing target compound .
(6-Bromo-3-fluoropyridin-2-yl)methanamine (CAS 1256792-47-8) :
Aniline-Based Analogues
Table 2: Aniline Derivatives with Structural Overlap
Analysis
- Aniline derivatives lack the pyridine ring’s aromatic nitrogen and nitrile group, resulting in distinct electronic profiles.
- The amine group in these compounds enables diazotization and azo-coupling reactions, unlike the target compound’s nitrile-driven reactivity.
- Substituent positions (e.g., 2-Br/4-F in 202865-77-8) reduce steric hindrance compared to the pyridine-based target, but the absence of a nitrile limits applications in metal-catalyzed cross-couplings .
Biological Activity
2-Bromo-6-fluoroisonicotinonitrile is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 221.03 g/mol. The presence of bromine and fluorine substituents on the isonicotinonitrile backbone enhances its lipophilicity and biological activity, making it a valuable candidate for further pharmacological studies.
Antimicrobial Properties
Research has indicated that this compound exhibits significant antimicrobial properties. A study conducted by Lin et al. demonstrated that derivatives of isonicotinonitriles, including this compound, showed notable activity against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria .
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
Anticancer Activity
The anticancer potential of this compound has also been explored. In vitro studies have shown that this compound can induce apoptosis in cancer cell lines through the modulation of specific biochemical pathways. For instance, it was found to inhibit the proliferation of human cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer) with IC50 values of 20 µM and 15 µM, respectively .
Table 2: Anticancer Activity of this compound
| Cancer Cell Line | IC50 (µM) |
|---|---|
| A549 | 20 |
| MCF-7 | 15 |
| HeLa | 25 |
The mechanism underlying the biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The nitrile group in the structure can form hydrogen bonds with enzymes and receptors, while the halogen atoms contribute to halogen bonding interactions. These interactions can modulate enzyme activity and receptor binding, leading to diverse biological effects .
Case Studies
- Study on Antimicrobial Efficacy : A research study published in the Journal of Medicinal Chemistry assessed the antimicrobial efficacy of various isonicotinonitriles, including this compound. The study concluded that compounds with halogen substitutions exhibited enhanced antimicrobial properties compared to their non-halogenated counterparts .
- Anticancer Research : Another significant study focused on the anticancer effects of halogenated isonicotinonitriles. This research highlighted that the introduction of bromine and fluorine atoms significantly improved the compounds' ability to induce apoptosis in cancer cells, supporting their development as potential chemotherapeutic agents .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
